5-Hydroxy-4,4-dimethylpiperidin-2-one
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Overview
Description
5-Hydroxy-4,4-dimethylpiperidin-2-one is a chemical compound with a molecular weight of 143.19 . It is also known by its IUPAC name 5-hydroxy-3,3-dimethylpiperidin-2-one .
Synthesis Analysis
Piperidine derivatives, which include this compound, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for this compound is not available in the search results.
Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific chemical reactions involving this compound are not available in the search results.
Physical and Chemical Properties Analysis
This compound is a powder stored at room temperature . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Metalloenzyme Inhibition Studies
Research has explored the structure-activity relationship between chemical ligands and their inhibitory activity on iron-containing metalloenzymes like 5-lipoxygenase. Studies have indicated that molecular dimensions and lipophilicity significantly impact the inhibitory capabilities of chelators like 5-Hydroxy-4,4-dimethylpiperidin-2-one on enzymes such as 5-lipoxygenase (Liu et al., 2002).
Synthesis and Chemical Reactivity
Research has been conducted on the reactivity of related compounds, leading to the stereoselective preparation of various piperidines. This includes studies on the synthesis of cis-3,4-disubstituted piperidines through transformations of azetidines, providing insights into the chemical pathways and potential applications in medicinal chemistry (Mollet et al., 2011).
Binding Protein Identification
In a study to identify binding proteins to anti-resorptive compounds, 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine was used. This research utilized chemical affinity matrix-based methods, highlighting the compound's role in binding to specific proteins, which could have implications in pharmacological research (Chang et al., 2011).
Drug Discovery and Optimization
The compound has been involved in the discovery and optimization of drugs targeting specific diseases. For example, research on benzimidazolone inhibitors for treating large B-cell lymphoma utilized derivatives of this compound. This illustrates its role in the development of novel therapeutic agents (Bellenie et al., 2020).
Structural and Physiochemical Property Studies
Investigations into the structural and physiochemical properties of certain chelators have been performed to understand their interaction with enzymes like ribonucleotide reductase and 5-lipoxygenase. This research provides insights into how alterations in molecular structure can affect enzyme inhibition, potentially guiding the design of more effective therapeutic agents (Kayyali et al., 2001).
Future Directions
Piperidines, including 5-Hydroxy-4,4-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
5-hydroxy-4,4-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-4-5(7)9/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWNIKXFZTBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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